

# In-Depth Technical Guide: 11-(dansylamino)undecanoic acid (DAUDA)

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## Compound of Interest

Compound Name: 11-(Dansylamino)undecanoic acid

Cat. No.: B024213

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CAS Number: 73025-02-2

This guide provides a comprehensive overview of **11-(dansylamino)undecanoic acid** (DAUDA), a fluorescent fatty acid analog, for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, experimental applications, and detailed protocols for its use as a molecular probe.

## Core Properties and Data

**11-(dansylamino)undecanoic acid** is a specialized molecule that combines an eleven-carbon fatty acid chain with a dansyl fluorophore. This unique structure makes it an invaluable tool for investigating hydrophobic binding sites within proteins. The dansyl group is environmentally sensitive, meaning its fluorescence properties, including intensity and emission wavelength, change upon moving from a polar (aqueous) to a non-polar (hydrophobic) environment, such as the binding pocket of a protein.<sup>[1][2][3]</sup>

## Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **11-(dansylamino)undecanoic acid**.

Property	Value	Citations
CAS Number	73025-02-2	[4]
Molecular Formula	C <sub>23</sub> H <sub>34</sub> N <sub>2</sub> O <sub>4</sub> S	[1]
Molecular Weight	434.59 g/mol	[4]
Fluorescence $\lambda_{ex}$	335 nm (in Methanol)	[4]
Fluorescence $\lambda_{em}$	516 nm (in Methanol)	[4]
Appearance	White to off-white crystalline solid	[3]
Solubility	DMSO, Ethanol, DMF	[1]
Storage Temperature	2-8°C	[3][4]

## Binding Affinity Data

DAUDA is known to bind to several proteins. The following table includes reported dissociation constants (Kd).

Protein	Apparent Dissociation Constant (Kd)	Notes	Citations
Bovine Serum Albumin (BSA)	$8 \times 10^{-7}$ M	Represents binding to two equivalent secondary sites. The primary site's Kd could not be determined due to very high affinity.	[2]
Human Serum Albumin (HSA)	$8 \times 10^{-7}$ M	Represents binding to two equivalent secondary sites. The primary binding site is distinct from the main long-chain fatty acid sites and corresponds to the bilirubin site.	[1][2]

## Experimental Applications and Protocols

The primary application of DAUDA is as a fluorescent probe in competitive binding assays to determine the affinity of non-fluorescent ligands, particularly fatty acids and other hydrophobic molecules, for proteins like fatty acid-binding proteins (FABPs) and serum albumins.[1][5]

## Principle of the Competitive Binding Assay

The assay relies on the displacement of DAUDA from a protein's binding pocket by a competing ligand.

- **DAUDA Binding:** When DAUDA binds to the hydrophobic pocket of a protein, its dansyl group is shielded from the aqueous environment. This leads to a significant increase in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in its emission maximum.[6]

- **Competitive Displacement:** A non-fluorescent competitor ligand (e.g., a natural fatty acid) is titrated into the solution. As the competitor binds to the protein, it displaces DAUDA.
- **Signal Change:** The displaced DAUDA returns to the polar aqueous solvent, causing its fluorescence to decrease (quench).
- **Affinity Determination:** The decrease in fluorescence is proportional to the amount of DAUDA displaced. By measuring the fluorescence at different competitor concentrations, a binding curve can be generated to calculate the binding affinity ( $K_i$  or  $IC_{50}$ ) of the competitor ligand.

## Detailed Experimental Protocol: Determining Ligand Affinity for a Fatty Acid-Binding Protein

This protocol provides a general framework for a competitive binding assay using DAUDA. Specific concentrations and incubation times may need to be optimized for the protein of interest.

### Materials:

- Purified Fatty Acid-Binding Protein (FABP) of interest
- **11-(dansylamino)undecanoic acid (DAUDA)**
- Competitor ligand (e.g., oleic acid, palmitic acid)
- Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.5)
- Dimethyl sulfoxide (DMSO) for stock solutions
- Fluorometer and appropriate microplates or cuvettes

### Procedure:

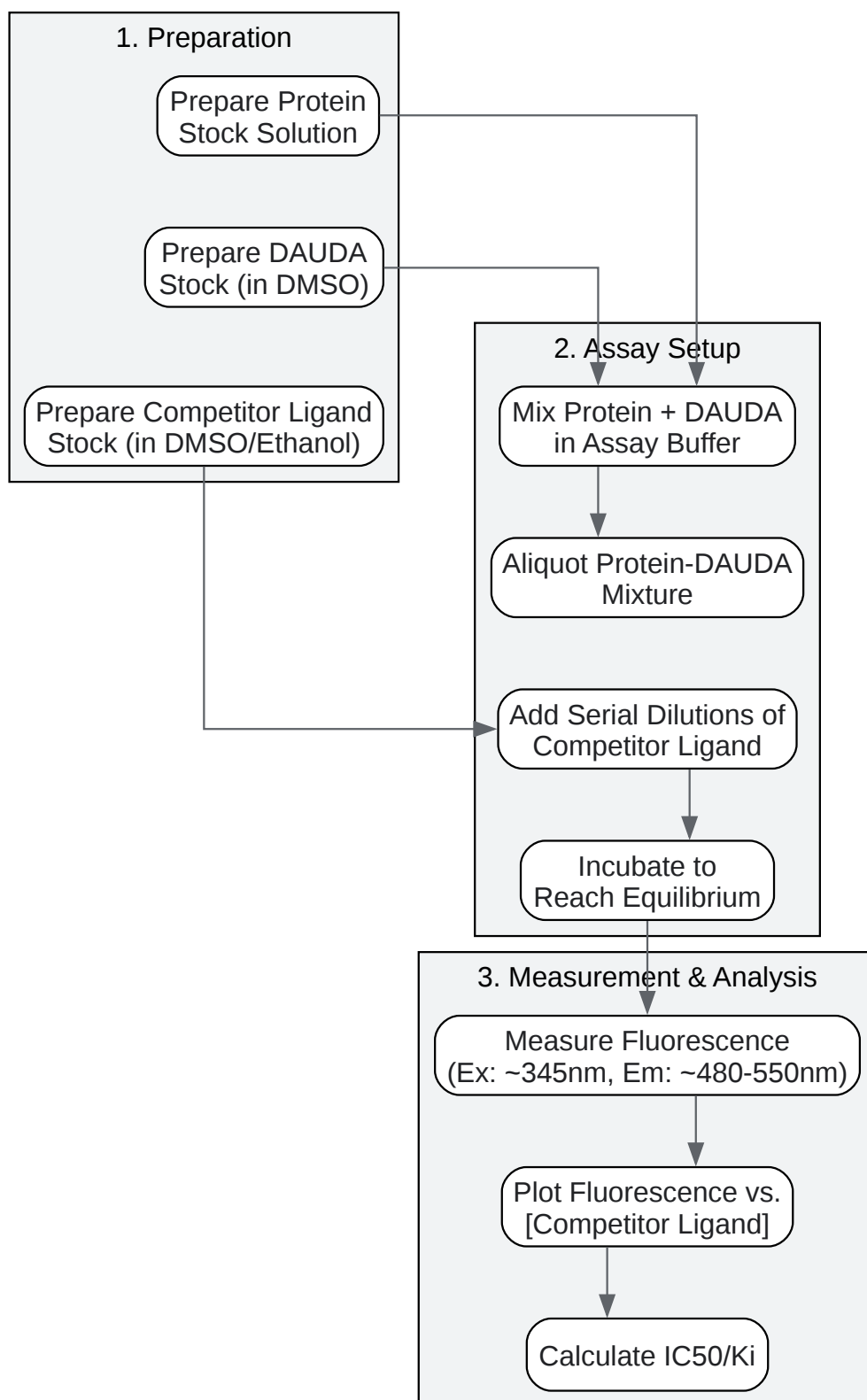
- **Stock Solution Preparation:**
  - Prepare a concentrated stock solution of DAUDA (e.g., 10-20 mM) in DMSO. Store protected from light at  $-20^{\circ}\text{C}$ .<sup>[5]</sup>

- Prepare a concentrated stock solution of the competitor ligand in DMSO or ethanol.
- Prepare a stock solution of the purified FABP in the assay buffer. Determine its concentration accurately (e.g., by measuring A280).
- Determination of Optimal DAUDA and Protein Concentrations:
  - In the assay buffer, titrate a fixed concentration of FABP (e.g., 1-5  $\mu$ M) with increasing concentrations of DAUDA.
  - Measure the fluorescence intensity (e.g., Excitation:  $\sim$ 345 nm, Emission:  $\sim$ 480-550 nm, monitoring for a blue shift).[1]
  - Plot fluorescence intensity versus DAUDA concentration to determine the saturation point. For the competitive assay, use a DAUDA concentration that results in a significant and stable fluorescence signal (typically in the low micromolar range).
- Competitive Binding Assay:
  - Prepare a series of dilutions of the competitor ligand in the assay buffer. Include a control with no competitor.
  - To each well of a microplate or a cuvette, add the assay buffer, the determined concentration of FABP, and the determined concentration of DAUDA.
  - Add the different concentrations of the competitor ligand to the respective wells. The final concentration of DMSO or ethanol should be kept constant and low (e.g.,  $<1\%$  v/v) across all samples.[3]
  - Incubate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This may range from minutes to hours and should be determined empirically.
  - Measure the fluorescence intensity of each sample using the same settings as in step 2.
- Data Analysis:
  - Correct for any background fluorescence from the buffer and ligands.

- Plot the fluorescence intensity as a function of the logarithm of the competitor concentration.
- Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC<sub>50</sub> (the concentration of competitor that displaces 50% of the bound DAUDA).
- If the K<sub>d</sub> of DAUDA for the protein is known, the inhibitor constant (K<sub>i</sub>) for the competitor ligand can be calculated using the Cheng-Prusoff equation.

## Visualized Experimental Workflow

The following diagram illustrates the logical flow of a competitive binding experiment using DAUDA to determine the affinity of a test compound for a target protein.



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DAUDA Competitive Binding Assay Workflow.

## Signaling Pathways and Mechanism of Action

**11-(dansylamino)undecanoic acid** itself is not known to be an active modulator of intracellular signaling pathways in the manner of a therapeutic drug. Its primary mechanism of action and utility lie in its properties as a fluorescent probe. The "action" is the change in its quantum yield and emission spectrum upon binding to a hydrophobic pocket, which is a physicochemical process rather than a biological one.

However, the undecanoic acid backbone, a medium-chain fatty acid, is related to compounds with known biological activities. For instance, undecanoic acid has been shown to possess antifungal properties by disrupting the integrity of fungal cell membranes. It is important for researchers to distinguish the utility of DAUDA as an analytical tool from the potential biological activities of its constituent parts. When used at the low micromolar concentrations typical for binding assays, it is unlikely to exert significant independent biological effects, but this should be considered and controlled for in cellular or in vivo experiments.

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